2-(2-Chloropropyl)benzoyl chloride
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Overview
Description
2-(2-Chloropropyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 2-chloropropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloropropyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include aluminum chloride and iron(III) chloride, which facilitate the electrophilic substitution reaction on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The starting materials, benzoyl chloride and 2-chloropropyl chloride, are reacted in the presence of a catalyst in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the benzoyl chloride group can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-(2-Chloropropyl)benzoyl chloride finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Chloropropyl)benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with nucleophilic sites on proteins or nucleic acids, leading to covalent modifications .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analog with a benzoyl chloride group but without the 2-chloropropyl substituent.
2-Chlorobenzoyl Chloride: Similar structure but with the chlorine atom directly attached to the benzene ring.
3-(2-Chloropropyl)benzoyl Chloride: A positional isomer with the 2-chloropropyl group attached at the meta position.
Uniqueness
2-(2-Chloropropyl)benzoyl chloride is unique due to the presence of the 2-chloropropyl substituent, which imparts distinct reactivity and properties compared to its analogs. This substituent can influence the compound’s reactivity, making it suitable for specific synthetic applications and industrial processes .
Properties
CAS No. |
63430-27-3 |
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Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-(2-chloropropyl)benzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3 |
InChI Key |
KLECLJITLFYDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1C(=O)Cl)Cl |
Origin of Product |
United States |
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